molecular formula C17H25NO3 B1317312 Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate CAS No. 91727-04-7

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

Cat. No. B1317312
CAS RN: 91727-04-7
M. Wt: 291.4 g/mol
InChI Key: GFYVZFTWWZPMTO-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is an organic compound . It is offered by several suppliers and is used in various applications.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is involved in various synthesis processes and studies of chemical properties. For example, it is used in the synthesis of thio- and furan-fused heterocycles, demonstrating its versatility in organic chemistry. The compound has been a starting point for creating novel classes of compounds such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives (Ergun et al., 2014).

Additionally, it plays a role in the synthesis of various carbonyl compounds. A study by Fleming et al. (2004) showed that phenyldimethylsilyllithium reacted with derivatives of this compound to yield β-silyl-α,β-unsaturated carbonyl compounds (Fleming et al., 2004).

Molecular Studies and Photoreactions

In molecular studies, this compound has been akey component. For instance, a mixed experimental and DFT study on a pyrrole containing chalcone derivative, which was derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 4-dimethylamino-benzaldehyde, showcased the use of this compound in understanding the vibrational analysis and hydrogen bonding in molecular structures. This study suggests its potential in forming new heterocyclic compounds and as a non-linear optical (NLO) material due to its significant hyperpolarizability (Singh et al., 2014).

Photoreactions of derivatives of this compound have also been studied. For instance, Hasegawa et al. (1990) explored the photocyclization of 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate, indicating the importance of the stability and conformational flexibility of biradical intermediates in photocyclization processes (Hasegawa et al., 1990).

properties

IUPAC Name

ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-17(20)9-7-5-6-8-16(19)14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYVZFTWWZPMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538512
Record name Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

CAS RN

91727-04-7
Record name Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CR Bardine - 2022 - escholarship.org
Enzyme function is ubiquitous in living organisms. Assays and biomarkers utilizing enzyme activity have become a pillar of chemical biology with relevance to the discovery of new …
Number of citations: 2 escholarship.org

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